4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
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Overview
Description
4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is an organic compound that features both an aniline and a nitrophenyl group
Preparation Methods
The synthesis of 4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide typically involves the condensation of 4-methylaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of solvents to increase yield and purity .
Chemical Reactions Analysis
4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(4-methylanilino)-N-[(E)-(4-aminophenyl)methylideneamino]butanamide.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide can be compared with similar compounds such as:
4-(4-Methylanilino)-4-oxobutanoic acid: This compound has a similar aniline group but differs in its functional groups and overall structure.
4-((E)-{[(3-Chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate: This compound has a similar aniline group but includes additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-4-8-16(9-5-14)19-12-2-3-18(23)21-20-13-15-6-10-17(11-7-15)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLRNRZJUPCF-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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